![molecular formula C6H6ClNO B2627225 3-Chloro-5-cyclopropyl-1,2-oxazole CAS No. 1785423-66-6](/img/structure/B2627225.png)
3-Chloro-5-cyclopropyl-1,2-oxazole
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Overview
Description
3-Chloro-5-cyclopropyl-1,2-oxazole is a chemical compound with the CAS Number: 1785423-66-6 . It has a molecular weight of 143.57 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-cyclopropyl-1,2-oxazole consists of a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C6H6ClNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
3-Chloro-5-cyclopropyl-1,2-oxazole is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Researchers have investigated the antimicrobial effects of 3-chloro-5-cyclopropyl-1,2-oxazole. It exhibits inhibitory activity against certain bacteria and fungi, making it a potential candidate for developing novel antibiotics or antifungal agents .
- Preliminary studies suggest that this oxazole derivative may possess anti-inflammatory properties. It could be explored further as a lead compound for developing anti-inflammatory drugs .
- Some investigations have explored the cytotoxic effects of 3-chloro-5-cyclopropyl-1,2-oxazole against cancer cell lines. Its mechanism of action and potential as an anticancer agent warrant further exploration .
- Neuroprotective compounds are crucial for managing neurodegenerative diseases. Researchers have examined the neuroprotective potential of this oxazole derivative, although more studies are needed to validate its efficacy .
- Chemists have utilized 3-chloro-5-cyclopropyl-1,2-oxazole as a building block in organic synthesis. Its unique cyclopropyl ring and chlorinated oxazole moiety offer opportunities for constructing complex molecules .
- In recent years, MOFs have gained attention for their diverse applications. Researchers have incorporated 3-chloro-5-cyclopropyl-1,2-oxazole into MOFs, exploring its role in gas storage, catalysis, and drug delivery systems .
Antimicrobial Properties
Anti-Inflammatory Activity
Anticancer Potential
Neuroprotective Effects
Synthetic Applications
Metal-Organic Frameworks (MOFs)
Mechanism of Action
Target of Action
These compounds can bind to various biological targets based on their chemical diversity .
Mode of Action
The mode of action of isoxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Generally, they might interact with their targets via hydrogen bonding, hydrophobic interactions, or other types of chemical interactions .
properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHLQIRSBNRNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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